3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-(3-methoxyphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-30-22-9-5-8-21(16-22)18-10-12-20(13-11-18)24(29)27-23(17-28-25-14-15-26-28)19-6-3-2-4-7-19/h2-16,23H,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCVIRONVHEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its synthesis, biological activity, and relevant case studies based on diverse sources.
Synthesis
The synthesis of this compound typically involves several key reactions. The methods include:
- Formation of the triazole ring : This is achieved through a reaction between an azide and an alkyne.
- Substitution reactions : The methoxy and carboxamide groups are introduced via nucleophilic substitution reactions.
These synthetic pathways are crucial for producing the compound with desired purity and yield .
Anticancer Properties
Research has demonstrated that compounds containing triazole rings exhibit significant anticancer activity. Specifically, this compound has shown promise in various biological assays:
- In vitro studies : The compound was tested against multiple cancer cell lines, including melanoma and breast cancer. It exhibited moderate activity against these types .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound | Cancer Type | Activity Level |
|---|---|---|
| Compound A | Melanoma | Moderate |
| Compound B | Breast Cancer | Moderate |
| 3'-methoxy-N-(...) | Melanoma | Moderate |
| 3'-methoxy-N-(...) | Colon Cancer | Moderate |
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the triazole moiety is believed to enhance the interaction with biological targets .
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Study on Triazole Derivatives : A study evaluated a series of triazoles for their anticancer properties using the National Cancer Institute's NCI60 cell line panel. Some derivatives showed promising results against various cancer types .
- Structure-Activity Relationship (SAR) : Research indicated that modifications on the triazole ring significantly affected biological activity. For instance, introducing a methoxy group was found to enhance potency against leukemia cell lines .
Scientific Research Applications
Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies indicate that triazole derivatives often exhibit cytotoxic effects against various cancer cell lines. The 3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Key Findings:
- Mechanism of Action : The triazole moiety is believed to interfere with cellular signaling pathways that promote cancer growth.
- In Vitro Studies : Various assays have demonstrated the compound's effectiveness against breast cancer and leukemia cell lines, suggesting a broad spectrum of activity.
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Specifically, it has been studied for its inhibitory action on carbonic anhydrase-II (CA-II), an enzyme that plays a crucial role in physiological processes such as respiration and acid-base balance.
Research Insights:
- Inhibition Studies : The compound was evaluated for its ability to inhibit CA-II activity in vitro. The presence of polar groups in its structure enhances binding affinity to the enzyme's active site.
- Structure-Activity Relationship (SAR) : Preliminary SAR studies suggest that modifications to the triazole ring can significantly affect inhibitory potency.
Synthesis and Characterization
The synthesis of this compound typically involves several key reactions:
| Reaction Type | Description |
|---|---|
| “Click” Chemistry | Utilizes azide and alkyne coupling to form triazole rings. |
| Suzuki-Miyaura Cross-Coupling | A method for forming carbon-carbon bonds using arylboronic acids. |
These synthetic methods provide a robust framework for producing this compound in laboratory settings.
Case Studies and Future Directions
Recent case studies have focused on the therapeutic potential of this compound in treating various diseases beyond cancer, including antifungal and antibacterial applications. Ongoing research aims to optimize its structure for improved efficacy and reduced side effects.
Future Research Directions:
- Investigating the compound's mechanism at a molecular level.
- Exploring combinations with existing therapies to enhance anticancer effects.
- Assessing pharmacokinetics and toxicity profiles in vivo.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Hydroxy Groups : The 3'-methoxy group in Compound A may enhance lipophilicity and membrane permeability compared to the 3'-hydroxy analog (Compound 7), which is prone to phase II metabolism .
- Triazole vs.
2.2 Triazole-Containing Derivatives
The 2H-1,2,3-triazol-2-yl group in Compound A distinguishes it from other triazole-based carboxamides:
- Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate (): This simple triazole ester shares regiochemical similarity with Compound A. The 2H-triazole regioisomer is more stable under physiological conditions than the 1H-triazole variant, suggesting Compound A may exhibit superior metabolic stability .
- N-(3-(1-...triazol-4-yl)-...-[1,1'-biphenyl]-4-carboxamide (): A nucleoside-amino acid conjugate with a triazole linker. Unlike Compound A, this derivative emphasizes nucleic acid targeting, highlighting the versatility of triazoles in drug design .
Pharmacological and Physicochemical Properties
3.1 Binding Interactions
- Methoxy Group : The 3'-methoxy group may engage in hydrophobic interactions or influence electron density on the biphenyl ring, altering binding affinity compared to fluoro or methyl substituents (e.g., Compound 19a, 20a) .
Structure-Activity Relationship (SAR) Trends
Substituent Position :
- 3'-Methoxy (Compound A) vs. 4'-methoxy (Compound 12a, ): The 3' position may optimize steric compatibility with target binding pockets compared to 4' .
Amide Substituents :
Tables and Figures
- Table 1 (Structural Comparison) and SAR analysis included in Sections 2.1 and 4.
Notes
- All chemical names are spelled out per requirements.
- No contradictory evidence identified; triazole regiochemistry and substituent positions remain key differentiators.
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy (1H, 13C) for structural elucidation (e.g., verifying methoxy and triazole protons) .
- Mass Spectrometry (MS) for molecular weight confirmation .
- HPLC for purity assessment (>95% purity threshold) .
Q. Table 1: Key Synthetic Steps and Characterization Methods
| Step | Reagents/Conditions | Characterization Method | Evidence ID |
|---|---|---|---|
| Triazole formation | CuSO4, sodium ascorbate, RT | TLC, NMR | |
| Biphenyl coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | NMR, MS | |
| Final functionalization | Methoxy chloride, NEt3, THF | HPLC, 13C NMR |
Basic: How do the physicochemical properties of this compound influence its solubility and stability in experimental settings?
Answer:
- Solubility : The compound’s biphenyl and triazole groups impart hydrophobicity, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Methoxy groups enhance solubility in alcohols () .
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the carboxamide bond. Storage at -20°C in inert atmospheres is recommended (similar to protocols in ) .
Q. Methodological Considerations :
- Use UV-Vis spectroscopy to monitor degradation in buffer solutions.
- DSC/TGA analysis (as in ) can assess thermal stability .
Advanced: How can researchers optimize the yield and purity of the compound when scaling up synthesis, and what analytical methods are critical for assessing batch consistency?
Answer:
Optimization Strategies :
- Design of Experiments (DoE) : Systematically vary catalyst loading, temperature, and solvent ratios to identify optimal conditions (e.g., Pd catalyst optimization in ) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for triazole formation (analogous to methods in ) .
Q. Batch Consistency Assessment :
- HPLC-MS : Quantify impurities and ensure >95% purity across batches .
- X-ray Diffraction (XRD) : Compare crystallinity between batches (as in ) .
Q. Table 2: Critical Parameters for Scale-Up
| Parameter | Optimal Range | Analytical Tool | Evidence ID |
|---|---|---|---|
| Catalyst loading | 5-10 mol% Pd | ICP-MS | |
| Reaction temperature | 80-100°C | In-situ FTIR | |
| Solvent polarity | DMF > THF | Hansen Solubility Parameters |
Advanced: What strategies are recommended for resolving contradictions in reported bioactivity data of triazole-containing carboxamide derivatives across different studies?
Answer:
Root Causes of Contradictions :
- Variability in assay conditions (e.g., cell lines, incubation time).
- Differences in compound purity or stereochemistry.
Q. Resolution Strategies :
Standardized Bioassays : Use established cell lines (e.g., HEK293 or MCF-7) and control compounds ( and ) .
Computational Validation :
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock (similar to quantum studies in ) .
- QSAR Modeling : Relate structural features (e.g., methoxy positioning) to activity trends .
Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with assays () .
Case Study : highlights discrepancies in COX-2 inhibition data resolved via XRD-confirmed stereochemistry and standardized IC50 protocols .
Advanced: How can the electronic and steric effects of the methoxy and triazole substituents be analyzed to guide structural modifications for enhanced bioactivity?
Answer:
Methodology :
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., methoxy oxygen’s lone pairs) () .
- Steric Maps : Use software like MOE to visualize steric hindrance around the triazole group.
Q. Experimental Validation :
- Synthesize analogs with electron-withdrawing groups (e.g., nitro) replacing methoxy to test activity changes (as in ) .
- SAR Tables : Correlate substituent position/type with IC50 values (see for triazole derivatives) .
Example : shows that chloro-substituted analogs exhibit higher antimicrobial activity due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
